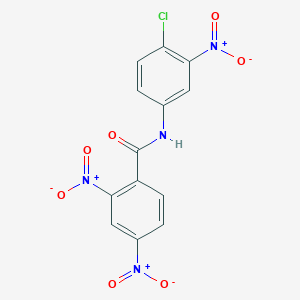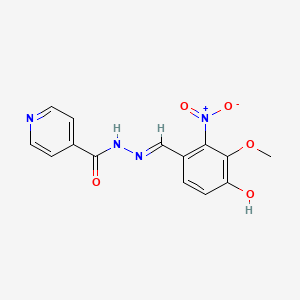![molecular formula C22H27N3O B6122971 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122971.png)
7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one, also known as SPD-473, is a novel compound that has been synthesized and studied for its potential as a therapeutic agent. This compound has shown promise in scientific research for its ability to modulate certain biological pathways and has the potential to be used in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one involves its ability to modulate specific biological pathways. Specifically, 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one can modulate gene expression and affect various biological processes.
Biochemical and Physiological Effects:
7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects in scientific research studies. For example, 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to modulate neurotransmitter signaling pathways, which can affect cognitive function and behavior. Additionally, 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one in scientific research is its ability to modulate specific biological pathways, which can provide insight into the underlying mechanisms of various diseases. Additionally, 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a relatively low toxicity profile, which makes it a potentially safe compound to use in lab experiments. However, one limitation of using 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the development of new cancer therapies based on the ability of 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the potential of 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one as a treatment for neurodegenerative diseases. Finally, the development of new methods for administering 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments could lead to a better understanding of its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one involves a multistep process that begins with the reaction of 4-pyridinecarboxaldehyde with 1,3-diaminopropane. This reaction yields a pyridine-containing intermediate which is then reacted with 3-phenylpropionaldehyde to form the final product, 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one.
Applications De Recherche Scientifique
7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential as a therapeutic agent in various scientific research studies. One study found that 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has the ability to inhibit the growth of certain cancer cells by modulating specific biological pathways. Another study found that 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease, by modulating neurotransmitter signaling pathways.
Propriétés
IUPAC Name |
7-(3-phenylpropyl)-2-pyridin-4-yl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-21-22(12-17-25(18-22)20-9-13-23-14-10-20)11-5-16-24(21)15-4-8-19-6-2-1-3-7-19/h1-3,6-7,9-10,13-14H,4-5,8,11-12,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGBXEQLBQZGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C3=CC=NC=C3)C(=O)N(C1)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Phenylpropyl)-2-pyridin-4-yl-2,7-diazaspiro[4.5]decan-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)

![(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6122908.png)

![4-isopropyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6122921.png)
![1-(2-chlorophenoxy)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B6122922.png)
![2-(2-methoxyethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B6122944.png)
![1-(1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6122953.png)

![N-(2-methylphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6122977.png)
![N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B6122982.png)
![3-methoxy-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide](/img/structure/B6122988.png)
![diethyl 1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6122991.png)
![N-{3-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B6122993.png)